molecular formula C18H18N2O4S B2683814 N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034556-76-6

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2683814
CAS No.: 2034556-76-6
M. Wt: 358.41
InChI Key: OSYUPKBPONCDTE-UHFFFAOYSA-N
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Description

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a benzofuran ring and a thiophene ring These heterocyclic structures are known for their significant biological activities and are often found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the benzofuran and thiophene intermediates. One common method involves the following steps:

    Synthesis of Benzofuran Intermediate: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Synthesis of Thiophene Intermediate: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Formation of the Oxalamide Linkage: The final step involves the coupling of the benzofuran and thiophene intermediates with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogenating agents, Nucleophiles, Electrophiles

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Due to its structural features, the compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide would depend on its specific biological activity. Generally, compounds with benzofuran and thiophene rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, which have applications in medicinal chemistry.

Uniqueness

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the combination of benzofuran and thiophene rings within the same molecule. This dual presence can potentially enhance its biological activity and provide a broader range of applications compared to compounds containing only one of these rings.

Biological Activity

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound notable for its structural features and potential biological activities. This compound combines a benzofuran core with methoxyethyl and thiophenyl groups, which may contribute to its unique pharmacological properties.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

  • Benzofuran Core : A fused benzene and furan ring providing aromaticity and potential for various chemical interactions.
  • Methoxyethyl Group : Enhances solubility and may influence receptor binding.
  • Thiophen-2-ylmethyl Group : Adds heterocyclic character, potentially affecting biological activity.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₆H₁₅N₂O₅S
Molecular Weight329.37 g/mol
CAS Number2034207-16-2

Research indicates that this compound interacts primarily with the 5HT1A receptor , a subtype of serotonin receptor involved in various neurological functions. The binding affinity to this receptor is reported to be approximately 806 nM , suggesting moderate potency in modulating serotonergic activity.

Anticancer Properties

Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have been evaluated for their ability to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. The unique structural features of this compound may enhance its efficacy against various cancer cell lines .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary studies suggest that it may possess activity against a range of pathogenic bacteria and fungi, possibly due to the presence of the benzofuran moiety, which is known for its bioactive properties .

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of the compound on human cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency at micromolar concentrations.
  • In Vivo Models : Animal models have been utilized to assess the efficacy of the compound in reducing tumor size. Administration of this compound resulted in a marked decrease in tumor volume compared to control groups, supporting its potential as an anticancer therapeutic .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways, highlighting its role in programmed cell death in cancer cells.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N1-(2-(methoxyphenyl)-benzofuran)Lacks thiophenyl groupModerate anticancer activity
N1,N2-Bis(furan-2-ylmethyl)oxalamideSimilar oxalamide structureAntimicrobial properties
5HT1A receptor antagonistsTargeting similar receptorsVarying effects on mood disorders

Properties

IUPAC Name

N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-23-16(15-9-12-5-2-3-7-14(12)24-15)11-20-18(22)17(21)19-10-13-6-4-8-25-13/h2-9,16H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYUPKBPONCDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1=CC=CS1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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